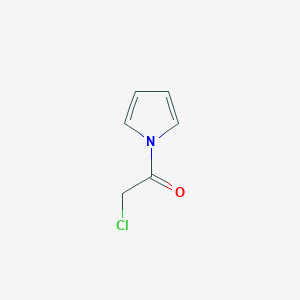
2-Chloro-1-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1H-pyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon, and a pyrrole ring is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrroles.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrrol-1-yl)ethanone involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- 1-(1H-Pyrrol-2-yl)ethanone
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Chloro-1-(1H-pyrrol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol. Its structure comprises a chloroacetyl group attached to a pyrrole ring, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 g/mol |
| Melting Point | 116-120 °C |
| Boiling Point | ~274.9 °C at 760 mmHg |
| Density | ~1.3 g/cm³ |
Synthesis
The synthesis of this compound typically involves the chlorination of 1-(1H-pyrrol-1-yl)ethanone using thionyl chloride under reflux conditions. The general steps include:
- Reacting 1-(1H-pyrrol-1-yl)ethanone with thionyl chloride.
- Heating the mixture under reflux to facilitate chlorination.
- Isolating and purifying the product through standard techniques such as distillation.
This method is advantageous for laboratory settings but may require optimization for industrial-scale production due to safety and environmental considerations.
The biological activity of this compound is primarily attributed to its electrophilic carbonyl group, which can form covalent bonds with nucleophilic sites in proteins. This property is critical in drug design, where modifying target interactions can enhance therapeutic efficacy .
Research indicates that this compound may modulate enzyme activity or receptor functions, making it a candidate for further exploration in pharmacological applications .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity compared to its analogs. Below is a comparison table illustrating its biological activity relative to similar compounds:
| Compound | Antibacterial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl) benzohydrazides | High | Yes | Strong |
| Other Pyrrole Derivatives | Variable | Variable | Limited |
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
2-chloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6ClNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
InChI Key |
XFMJDOISCWTAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















